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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker molecule integral to the
fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture,
featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a 4-nitrophenyl
carbonate reactive group, offers a versatile platform for the covalent linkage of diverse
molecular entities. This guide provides a comprehensive overview of its structure, properties,
and applications, complete with detailed experimental protocols and data presented for
practical use by researchers and drug development professionals.

The azide moiety serves as a handle for "click chemistry," specifically the highly efficient and
bioorthogonal copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) and strain-promoted
azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The 4-nitrophenyl carbonate group is a
reactive ester that readily couples with primary and secondary amines, such as those found on
the surface of proteins and peptides, to form stable carbamate bonds.[3] The hydrophilic PEG4
spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric
hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] A primary
application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACS),
where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b605844?utm_src=pdf-interest
https://www.benchchem.com/product/b605844?utm_src=pdf-body
https://www.medchemexpress.com/azido-peg4-4-nitrophenyl-carbonate.html
https://jips-k.org/digital-library/manuscript/file/80073/bu14n2-638.pdf
https://www.amerigoscientific.com/azido-peg4-4-nitrophenyl-carbonate-item-492287.html
https://www.amerigoscientific.com/azido-peg4-4-nitrophenyl-carbonate-item-492287.html
https://www.medchemexpress.com/azido-peg4-4-nitrophenyl-carbonate.html
https://www.targetmol.com/compound/azido-peg4-4-nitrophenyl%20carbonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Structure and Physicochemical Properties

The chemical structure of Azido-PEG4-4-nitrophenyl carbonate is depicted below:
Figure 1: Chemical Structure of Azido-PEG4-4-nitrophenyl carbonate

(Note: A placeholder image is used. The actual structure consists of an azide group (N3)
connected via a PEGA4 linker to a 4-nitrophenyl carbonate group.)

Caption: Chemical structure of Azido-PEG4-4-nitrophenyl carbonate.

The key physicochemical properties of Azido-PEG4-4-nitrophenyl carbonate are summarized
in the table below for easy reference.

Property Value Reference(s)
Chemical Formula C15H20N408

Molecular Weight 384.34 g/mol

CAS Number 1422540-98-4 [5]
Appearance White to off-white solid or oil

Purity Typically =95% [5]

Soluble in common organic
Solubility solvents such as DMSO and [6]
DMF.

Store at -20°C, protected from
Storage _ _ [4]
light and moisture.

Reactivity and Stability

The utility of Azido-PEG4-4-nitrophenyl carbonate stems from its two distinct reactive
functionalities.

4-Nitrophenyl Carbonate: Amine Reactivity
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The 4-nitrophenyl carbonate group reacts with primary and secondary amines to form a stable
carbamate linkage. This reaction is pH-dependent, with optimal rates typically observed in the
range of pH 7.5-8.5.[7] At lower pH, the amine nucleophilicity is reduced due to protonation,
while at higher pH, hydrolysis of the carbonate becomes a significant competing reaction. The
release of 4-nitrophenol, a chromogenic species, allows for the spectrophotometric monitoring
of the reaction progress at around 400 nm.[8]

While specific kinetic data for the aminolysis of Azido-PEG4-4-nitrophenyl carbonate is not
readily available, the following table provides illustrative second-order rate constants for the
reaction of 4-nitrophenyl phenyl carbonate with various amines in 80 mol % H20/20 mol %
DMSO at 25.0 + 0.1 °C. This data provides a useful reference for the expected reactivity of the
4-nitrophenyl carbonate group.

Second-Order Rate

. pKa of Conjugate
Amine . Constant (kN, Reference(s)
Acid
M-*s—?)
Piperazinium ion 5.95 (6.22 £ 0.11) x 102 [9]
1-Formylpiperazine 7.98 1.68 + 0.01 [9]
Morpholine 8.65 11.3+0.1 [9]
1-(2-
Hydroxyethyl)piperazi 9.32 27605 [9]
ne
Piperazine 9.98 108 £ 2 [9]
3-Methylpiperidine 11.1 248 + 3 [10]

Azide Group: Click Chemistry

The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions,
enabling the highly specific and efficient formation of a stable triazole linkage.

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This reaction occurs between the
azide and a terminal alkyne in the presence of a copper(l) catalyst. It is known for its high
reaction rates and yields.[2]
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 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne
(DBCO) or bicyclo[6.1.0]Jnonyne (BCN). The high ring strain of the alkyne drives the reaction
forward without the need for a catalyst, making it particularly suitable for applications in living
systems.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving Azido-
PEGA4-4-nitrophenyl carbonate.

Protocol for Protein Conjugation via Amine Reaction

This protocol describes the general procedure for conjugating Azido-PEG4-4-nitrophenyl
carbonate to a protein through its primary amines.

Materials:

Protein of interest

Azido-PEG4-4-nitrophenyl carbonate

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCI, pH 8.0

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

o Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-
10 mg/mL.

o Reagent Preparation: Immediately before use, prepare a stock solution of Azido-PEG4-4-
nitrophenyl carbonate in anhydrous DMF or DMSO (e.g., 10-50 mM).
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e Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-4-nitrophenyl
carbonate stock solution to the protein solution with gentle stirring. The final concentration of
the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

 Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at
4°C. The reaction progress can be monitored by measuring the absorbance at 400 nm due
to the release of 4-nitrophenol.

e Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50
mM. Incubate for 30 minutes at room temperature.

 Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable
buffer.

Protocol for Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and an
alkyne-containing molecule.

Materials:

e Azide-functionalized molecule (from section 4.1)

¢ Alkyne-containing molecule

o Copper(ll) sulfate (CuSOa)

o Copper(l)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
e Sodium ascorbate

+ Reaction Buffer. Phosphate-buffered saline (PBS), pH 7.4

Procedure:

e Reagent Preparation:
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[e]

Prepare a 10 mM stock solution of CuSOa in water.

(¢]

Prepare a 50 mM stock solution of THPTA in water.

[¢]

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

[¢]

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

» Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the
alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne).

o Catalyst Preparation: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5
molar ratio.

o |nitiation of Click Reaction:

o Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of
0.1-1 mM.

o Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5
mM.

 Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4
hours.

 Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis
to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

This protocol describes the copper-free "click” reaction with a strained alkyne.
Materials:
o Azide-functionalized molecule (from section 4.1)

 Strained alkyne-containing molecule (e.g., DBCO or BCN derivative)
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o Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

e Anhydrous Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

Reagent Preparation:

o Dissolve the azide-functionalized molecule in the Reaction Buffer.

o Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10
mM).

Reaction Setup: In a reaction vessel, add the azide-functionalized molecule.

Initiation of Reaction: Add a 1.5- to 3-fold molar excess of the strained alkyne stock solution
to the azide solution.

Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction time will
depend on the specific strained alkyne used.

Purification: Purify the final conjugate using a suitable method like SEC or dialysis.

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates the two-step bioconjugation strategy using Azido-PEG4-4-
nitrophenyl carbonate.
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Bioconjugation Workflow

(Protein with Primary Amines (-NHZD Gzido-PEG4-4-nitrophenyl carbonate)

Amine Reaction (pH 7.5-8.5)
( ) leyne-containing Molecule)
Click Chemistry (CUAAC or SPAAAy

Click to download full resolution via product page

Caption: A typical bioconjugation workflow using the linker.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action for a PROTAC synthesized using the Azido-
PEG4-4-nitrophenyl carbonate linker.
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PROTAC Mechanism of Action
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Caption: The PROTAC-mediated protein degradation pathway.
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Conclusion

Azido-PEG4-4-nitrophenyl carbonate is a powerful and versatile heterobifunctional linker that
provides researchers with a robust tool for the synthesis of complex bioconjugates. Its well-
defined structure, combining the specificity of click chemistry with the efficiency of amine-
reactive conjugation, along with the beneficial properties of the PEG spacer, makes it an
invaluable reagent in drug discovery and development, particularly for the construction of
PROTACSs and other targeted therapeutics. The detailed protocols and compiled data in this
guide are intended to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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